1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom, a methoxymethyl group, and a triazole ring, which are attached to a piperazine ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and nitriles, under acidic or basic conditions.
Methoxymethylation: The methoxymethyl group can be introduced via the reaction of the triazole intermediate with methoxymethyl chloride in the presence of a base.
Piperazine Derivatization: The final step involves the coupling of the triazole derivative with 4-methylpiperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for scalability.
Chemical Reactions Analysis
1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present. For example, the methoxymethyl group can be oxidized to a formyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of complex molecules.
Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used as a tool compound in biological assays to study the function of triazole-containing molecules in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their function. The triazole ring is known to form strong interactions with metal ions, which can be exploited in enzyme inhibition or as a chelating agent.
Comparison with Similar Compounds
1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine can be compared with other triazole derivatives, such as:
1-(1H-1,2,4-Triazol-5-yl)-4-methylpiperazine: Lacks the bromine and methoxymethyl groups, which may result in different reactivity and biological activity.
1-[3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine: The chlorine atom can lead to different substitution reactions compared to the bromine atom.
1-[3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine: The hydroxymethyl group can participate in different chemical reactions compared to the methoxymethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for specific applications in research and industry.
Properties
IUPAC Name |
1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN5O/c1-13-3-5-14(6-4-13)9-11-8(10)12-15(9)7-16-2/h3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONELEJLTSIFILQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NN2COC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.